molecular formula C24H27BrN2O4 B5412080 5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5412080
M. Wt: 487.4 g/mol
InChI Key: KYAVYLWXUFUMEC-LSDHQDQOSA-N
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Description

5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino propyl chain, a hydroxy group, and a methoxy-methylbenzoyl group

Preparation Methods

The synthesis of 5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, dimethylamino propyl, hydroxy, and methoxy-methylbenzoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrol-2-one ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the dimethylamino propyl chain can form hydrogen bonds with polar residues. The hydroxy and methoxy-methylbenzoyl groups may participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. For example:

    5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a chlorophenyl group instead of a bromophenyl group.

    5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound lacks the methyl group on the methoxybenzoyl group.

The uniqueness of 5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4E)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O4/c1-15-13-18(31-4)9-10-19(15)22(28)20-21(16-7-5-8-17(25)14-16)27(24(30)23(20)29)12-6-11-26(2)3/h5,7-10,13-14,21,28H,6,11-12H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVYLWXUFUMEC-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Br)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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